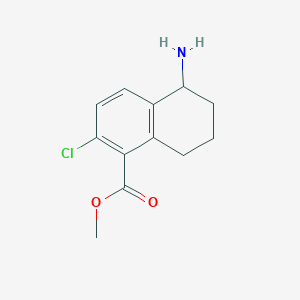
Cadmium acetate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium acetate trihydrate is a chemical compound with the formula Cd(CH₃COO)₂·3H₂O. It is a white crystalline substance that is highly soluble in water and ethanol. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium acetate trihydrate can be synthesized by reacting cadmium oxide with acetic acid in the presence of water. The reaction is as follows: [ \text{CdO} + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Cd(CH}_3\text{COO)}_2\cdot3\text{H}_2\text{O} ]
Another method involves treating cadmium nitrate with acetic anhydride: [ \text{Cd(NO}_3)_2 + 2 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Cd(CH}_3\text{COO)}_2 + 2 \text{HNO}_3 ]
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cadmium metal or cadmium oxide in acetic acid, followed by crystallization to obtain the trihydrate form. The process is carefully controlled to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium acetate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide.
Reduction: It can be reduced to metallic cadmium.
Substitution: It can participate in substitution reactions with other metal salts.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Often carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Conducted in aqueous solutions with other metal salts.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Metallic cadmium (Cd)
Substitution: Various cadmium salts depending on the reacting metal salt.
Wissenschaftliche Forschungsanwendungen
Cadmium acetate trihydrate is utilized in numerous scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-based semiconductors, such as cadmium selenide.
Biology: Employed in studies involving cadmium toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in electroplating, as a catalyst in organic synthesis, and in the production of pigments and coatings.
Wirkmechanismus
The mechanism by which cadmium acetate trihydrate exerts its effects involves the release of cadmium ions (Cd²⁺) in solution. These ions can interact with various molecular targets, including proteins and enzymes, leading to disruption of cellular processes. Cadmium ions are known to induce oxidative stress, interfere with DNA repair mechanisms, and inhibit cellular respiration.
Vergleich Mit ähnlichen Verbindungen
- Cadmium chloride (CdCl₂)
- Cadmium sulfate (CdSO₄)
- Cadmium nitrate (Cd(NO₃)₂)
Comparison: Cadmium acetate trihydrate is unique due to its high solubility in water and ethanol, making it more versatile for use in aqueous and organic solutions compared to other cadmium salts. Additionally, its trihydrate form provides stability and ease of handling in various applications.
Eigenschaften
CAS-Nummer |
22429-86-3 |
|---|---|
Molekularformel |
C4H12CdO7 |
Molekulargewicht |
284.55 g/mol |
IUPAC-Name |
cadmium(2+);diacetate;trihydrate |
InChI |
InChI=1S/2C2H4O2.Cd.3H2O/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;3*1H2/q;;+2;;;/p-2 |
InChI-Schlüssel |
JFWUIYJGBVHXHL-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.[Cd+2] |
Verwandte CAS-Nummern |
543-90-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


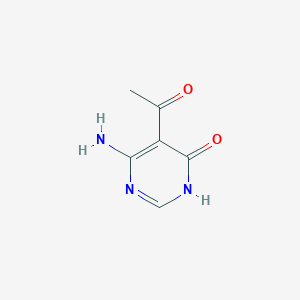
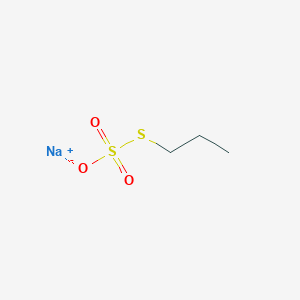
![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)
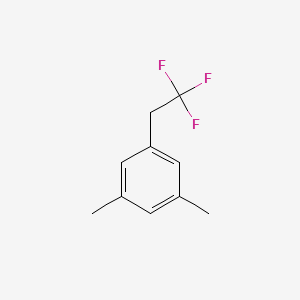

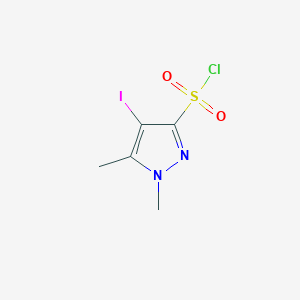
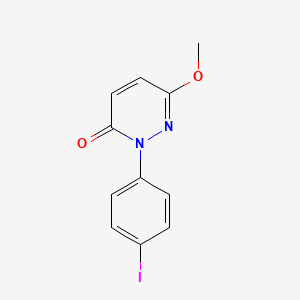
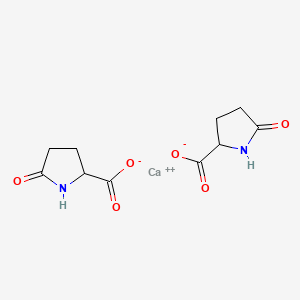
![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)



